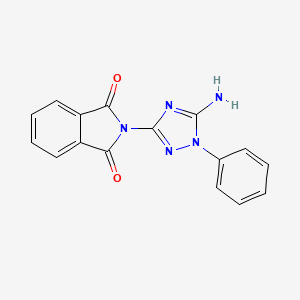
2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
化学反应分析
Types of Reactions
2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
科学研究应用
2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism by which 2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of specific enzymes or disruption of microbial cell membranes. In cancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation.
相似化合物的比较
Similar Compounds
Similar compounds include other triazole and isoindole derivatives, such as:
- 2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-indole
- 2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-benzimidazole
Uniqueness
What sets 2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione apart is its unique combination of the triazole and isoindole rings, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-(5-amino-1-phenyl-1,2,4-triazol-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2/c17-15-18-16(19-21(15)10-6-2-1-3-7-10)20-13(22)11-8-4-5-9-12(11)14(20)23/h1-9H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMWGINQHUGFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)N3C(=O)C4=CC=CC=C4C3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
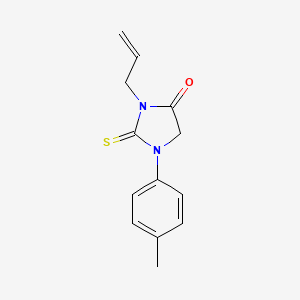
![2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773635.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B5773641.png)
![1-Benzyl-3-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5773645.png)
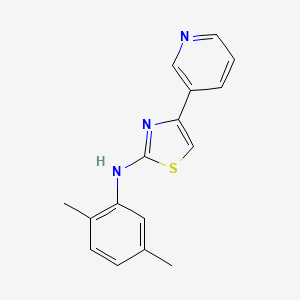
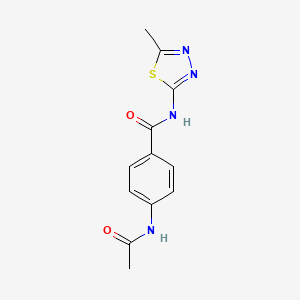
![5-{[(3-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5773659.png)

![2-FLUORO-N~1~-(4-{1-[(E)-2-(1-NAPHTHYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE](/img/structure/B5773679.png)
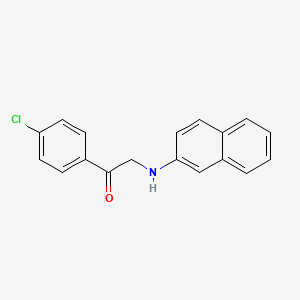
![2-(Furan-2-yl)-3-methylbenzo[e]benzimidazole](/img/structure/B5773687.png)

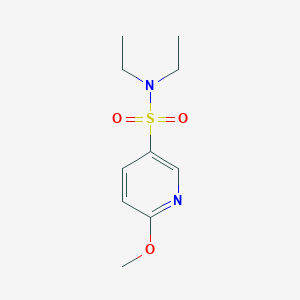
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5773705.png)
